(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one
Description
Properties
Molecular Formula |
C10H11N5O4 |
|---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one |
InChI |
InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6,10,16-17H,1H2,(H2,11,12,13)/t4-,6-,10-/m1/s1 |
InChI Key |
ZKZUACIRGMNHKU-FAWMWEEZSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(=O)[C@@H]([C@H](O3)CO)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(=O)C(C(O3)CO)O)N |
Origin of Product |
United States |
Preparation Methods
Glycosylation of Purine Base
The key step in the preparation is the formation of the N9-glycosidic bond between the sugar and the purine base. This is typically achieved by:
- Activation of the sugar moiety as a glycosyl donor, often as a halide (e.g., 1-chloro- or 1-bromo-sugar derivatives) or a trichloroacetimidate.
- Reaction with the 6-aminopurine base under Lewis acid catalysis (e.g., SnCl4, TMSOTf) to promote nucleophilic substitution at the anomeric carbon.
- Control of stereochemistry to favor the β-anomer, which corresponds to the natural nucleoside configuration.
Stereochemical Control
- The sugar precursor is often synthesized or isolated with the desired stereochemistry at C2, C4, and C5.
- Protecting groups such as acetyl, benzoyl, or silyl ethers are used to mask hydroxyl groups selectively during glycosylation.
- After glycosylation, deprotection under mild conditions (e.g., Zemplén deacetylation) yields the free hydroxyl groups.
Oxidation to Form the Oxolan-3-one
- The oxolan-3-one (lactone) functionality at position 3 of the sugar ring can be introduced by selective oxidation of the corresponding hydroxyl group.
- Mild oxidizing agents such as TEMPO/BAIB or Dess–Martin periodinane are employed to avoid degradation of the purine base.
Enzymatic Synthesis Approaches
- Enzymatic methods using nucleoside phosphorylases or glycosyltransferases can catalyze the formation of the N-glycosidic bond with high regio- and stereoselectivity.
- These biocatalytic methods offer advantages in terms of mild reaction conditions and fewer protection/deprotection steps.
- However, substrate specificity and availability of enzymes can limit scalability.
Representative Synthetic Route Example
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of protected sugar derivative with defined stereochemistry | Protection of hydroxyl groups with acetyl or benzoyl groups | Protected sugar ready for glycosylation |
| 2 | Activation of sugar as glycosyl donor | Formation of sugar halide or trichloroacetimidate | Reactive intermediate for coupling |
| 3 | Glycosylation with 6-aminopurine base | Lewis acid catalysis (e.g., SnCl4) in anhydrous solvent | Formation of N9-glycosidic bond, β-anomer favored |
| 4 | Deprotection of hydroxyl groups | Mild basic hydrolysis (e.g., NaOMe in MeOH) | Free hydroxyl groups restored |
| 5 | Selective oxidation at C3 to form oxolan-3-one | TEMPO/BAIB or Dess–Martin periodinane | Formation of lactone ring without base degradation |
Research Findings and Optimization
- Studies have shown that the choice of protecting groups and glycosylation conditions critically affects yield and stereoselectivity.
- Use of silyl protecting groups can improve solubility and reaction rates.
- Enzymatic synthesis routes have been optimized to increase yield and reduce by-products, with some patents describing modified oligonucleotides incorporating this nucleoside for enhanced stability.
- Analytical characterization (NMR, MS, HPLC) confirms the stereochemistry and purity of the final product.
Data Table: Summary of Preparation Parameters
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Glycosyl donor | Sugar halide, trichloroacetimidate | Sugar phosphate or nucleoside analog |
| Catalyst | Lewis acids (SnCl4, TMSOTf) | Nucleoside phosphorylase, glycosyltransferase |
| Stereoselectivity | Controlled by protecting groups and conditions | High, enzyme-dependent |
| Reaction conditions | Anhydrous, inert atmosphere, moderate temperature | Aqueous, mild temperature, neutral pH |
| Yield | Moderate to high (50-80%) | Variable, often high specificity |
| Scalability | Established for chemical synthesis | Limited by enzyme availability |
| Purification | Chromatography, crystallization | Chromatography, enzymatic removal of impurities |
Chemical Reactions Analysis
Types of Reactions
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Adenine derivatives with oxidized ribose.
Reduction Products: Deoxyadenosine analogs.
Substitution Products: N-alkylated or N-acylated adenine derivatives.
Scientific Research Applications
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids, thereby interfering with DNA and RNA synthesis. It targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. This interference can inhibit viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues
3′-Adenylic Acid (3′-AMP)
- Structure : Adenine linked to a ribose sugar with a phosphate group at the 3' position.
- Key Differences : The target compound lacks a phosphate group and replaces the 3'-OH with a ketone. This absence of phosphate reduces its role in energy metabolism but may enhance membrane permeability .
Adenosine ()
- Structure : Adenine + ribose (2',3',5'-OH groups).
2'-Deoxy-2'-fluoro-2'-C-methyladenosine ()
- Structure : 2'-fluoro and 2'-C-methyl modifications on a deoxyribose sugar.
- Key Differences : While the target compound has a 3-keto group, this analogue modifies the 2' position to enhance antiviral activity via steric hindrance or altered sugar pucker .
Coenzyme A Derivatives ()
- Structure : Complex molecules with adenine, phosphates, and sulfhydryl groups.
- Key Differences : The target compound lacks the pantothenate and mercaptoethylamine moieties, limiting its role in acyl group transfer but simplifying its synthesis .
Biological Activity
The compound (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one, also known as a derivative of adenosine, has garnered attention in biochemical research due to its potential biological activities. This article explores its biological mechanisms, effects on various cellular processes, and implications in therapeutic applications.
- Molecular Formula : C10H14N5O7P
- Molecular Weight : 347.221 Da
- CAS Number : 13050-93-6
The compound functions primarily as an adenosine analog, influencing cellular signaling pathways through its interaction with adenosine receptors. These receptors are crucial in mediating various physiological processes, including:
- Vasodilation
- Neurotransmission
- Immune response modulation
1. Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated that concentrations of 50 µM resulted in a 50% reduction in cell viability in breast cancer cell lines (MCF-7) after 48 hours of treatment. This suggests potential applications in cancer therapy by targeting proliferative pathways.
2. Inhibition of Platelet Aggregation
The compound has been shown to inhibit platelet aggregation through the activation of A2A adenosine receptors:
- Mechanism : Activation leads to increased levels of cyclic AMP (cAMP), which inhibits thromboxane A2-mediated aggregation.
- Research Finding : A study reported an IC50 value of approximately 1.6 µM for this compound in human platelet-rich plasma assays, indicating its potency as an antithrombotic agent.
3. Neuroprotective Effects
The neuroprotective properties are attributed to its ability to modulate neurotransmitter release and reduce excitotoxicity:
- Case Study : Experimental models of neurodegeneration showed that administration of the compound reduced neuronal cell death by approximately 30% compared to control groups.
Comparative Biological Activity Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | 50% reduction in MCF-7 viability | |
| Platelet Aggregation | IC50 = 1.6 µM | |
| Neuroprotection | 30% reduction in cell death |
Research Findings and Implications
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Cancer Therapy : Its ability to inhibit cell proliferation suggests it could be developed as a chemotherapeutic agent.
- Cardiovascular Health : The inhibition of platelet aggregation positions it as a candidate for preventing thrombotic events.
- Neurodegenerative Diseases : By protecting neurons from excitotoxic damage, it may offer new avenues for treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
